4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 837390-55-3) is a synthetic heterocyclic compound belonging to the thienopyrrole class. Its molecular formula is C14H11ClNO2S, with a molecular weight of 292.76 g/mol . The structure comprises a fused thiophene-pyrrole core substituted with a benzyl group at position 4 and a chlorine atom at position 3.
Properties
IUPAC Name |
4-benzyl-3-chlorothieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-8-19-12-6-11(14(17)18)16(13(10)12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMYPIEJAWPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C(=CS3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Benzyl Sources
Benzyl trichloroacetimidate offers a milder alkylation route under acidic conditions, minimizing side reactions. This method, though less common, achieves 85–90% yields in dichloromethane with catalytic triflic acid.
Chlorination at Position 3
Electrophilic aromatic substitution (EAS) is the primary method for introducing chlorine at position 3. Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C selectively targets the electron-rich thiophene ring. The reaction’s regioselectivity is dictated by the directing effects of the adjacent pyrrole nitrogen and carboxylic acid group.
Chlorination Efficiency and Byproducts
Using SO₂Cl₂ at −10°C for 2 hours achieves 80–85% chlorination with minimal di- or tri-chlorinated byproducts. Excess reagent or elevated temperatures (>0°C) lead to over-chlorination, complicating purification.
Radical Chlorination Alternatives
N-Chlorosuccinimide (NCS) with AIBN initiator in CCl₄ enables radical-mediated chlorination. While slower (24–48 hours), this method offers better control over mono-chlorination, yielding 75–78%.
Carboxylation at Position 5
The carboxylic acid group is introduced via hydrolysis of pre-installed ester or nitrile functionalities. Methyl or ethyl esters at position 5 are hydrolyzed using aqueous NaOH or LiOH in THF/MeOH mixtures.
Ester Hydrolysis Conditions
A representative procedure uses 2M NaOH at 60°C for 6 hours, achieving quantitative conversion. Microwave-assisted hydrolysis (100°C, 30 minutes) reduces degradation risks for acid-sensitive intermediates.
Direct Carboxylation via CO₂ Insertion
Transition-metal-catalyzed carboxylation with CO₂ represents an emerging method. Pd(OAc)₂ with diethylzinc in DMF at 80°C inserts CO₂ into the C–H bond at position 5, yielding 65–70% carboxylic acid. While less efficient than ester hydrolysis, this approach avoids pre-functionalization steps.
Integrated Synthetic Routes and Comparative Analysis
Three dominant pathways emerge from literature synthesis of analogous compounds:
Route 1: Sequential Functionalization
Route 2: Late-Stage Benzylation
Chemical Reactions Analysis
Nucleophilic Substitution at C-3 Chlorine
The electron-deficient thieno[3,2-b]pyrrole system activates the C-3 chloro substituent for nucleophilic displacement.
Key Finding : Reactions proceed efficiently under mild basic conditions, with yields >75% for primary amines . Steric hindrance from the benzyl group at N-4 slows kinetics for bulky nucleophiles.
Carboxylic Acid Derivatization
The C-5 carboxylic acid undergoes standard transformations:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂, MeOH | Reflux, 2 hr | Methyl 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | 92% |
| DCC, DMAP, ROH | RT, 12 hr | Alkyl/aryl esters | 70–85% |
Amide Formation
| Coupling Agent | Amine | Product | Yield |
|---|---|---|---|
| CDI | NH₃ (gas) | 5-Carboxamide | 88% |
| HATU | Alkylamines | N-Alkylcarboxamides | 65–80% |
| Ph₂POCl | Aryl amines | N-Arylcarboxamides | 55–70% |
Note : HATU outperforms CDI for aliphatic amines, while Ph₂POCl enables coupling with electron-deficient anilines .
Cyclization Reactions
The scaffold participates in ring-forming reactions to generate polycyclic systems:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| α-Bromoketones | Lawesson’s reagent, THF | Thiazolo-fused derivatives | Antiviral agents |
| Dimethyl butynedioate | Ac₂O, 120°C | Benzo[b]furan hybrids | Fluorescent probes |
Mechanistic Insight : Thiazole formation proceeds via Hantzsch synthesis, involving initial thioamide generation .
Decarboxylation Pathways
Thermal or photolytic decarboxylation occurs under specific conditions:
| Conditions | Product | Selectivity |
|---|---|---|
| Cu(OAc)₂, DMSO, 150°C | 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole | Retention of benzyl group |
| hv (254 nm), CCl₄ | 3-Chloro-thieno[3,2-b]pyrrole | Partial debenzylation |
Caution : Overheating (>160°C) leads to decomposition via ring-opening .
Benzyl Group Manipulation
The N-4 benzyl substituent can be modified or removed:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | Debenzylation to NH-free analog |
| Alkylation | NaH, R-X, DMF | N-4 alkyl derivatives |
Limitation : Direct electrophilic substitution (e.g., nitration) at the benzyl ring requires directing groups .
Oxidation and Reduction
| Process | Reagent | Product |
|---|---|---|
| C-5 Acid → Acid chloride | (COCl)₂, DMF | 5-Carbonyl chloride |
| Benzyl → Benzoyl | KMnO₄, H₂O | N-4 benzoyl derivative |
Critical Observation : Over-oxidation of the thiophene ring occurs with strong oxidants (e.g., CrO₃) .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Dominant Pathway |
|---|---|---|
| C-3 Cl | 1.0 (reference) | SNAr with amines |
| COOH | 0.3 | Esterification |
| N-4 Benzyl | 0.1 | Hydrogenolysis |
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of thieno[3,2-b]pyrrole compounds exhibit antiviral properties, particularly against alphaviruses such as the chikungunya virus. The mechanism involves inhibition of lysine-specific demethylases (LSD1/KDM1A), which are crucial for viral replication and gene expression regulation.
Anticancer Properties
The compound has shown promise in oncology as a potential inhibitor of histone methylation, targeting enzymes involved in cancer progression. By modulating epigenetic markers, it may affect tumor growth and metastasis, making it a candidate for further investigation in cancer therapies .
Antitubercular Activity
Functionalized derivatives of thieno[3,2-b]pyrrole have demonstrated moderate activity against Mycobacterium tuberculosis. This highlights the compound's potential in developing new treatments for tuberculosis, particularly in drug-resistant strains.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of this compound:
- Antiviral Studies : In vitro experiments have shown that 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid significantly reduces viral loads in cell cultures infected with alphaviruses. These findings support its potential as an antiviral agent.
- Cancer Research : A study explored the effects of thieno[3,2-b]pyrrole derivatives on various cancer cell lines, revealing their ability to inhibit cell proliferation and induce apoptosis through epigenetic modulation.
- Tuberculosis Treatment : Research highlighted the antitubercular properties of related compounds, suggesting that modifications to the thieno-pyrrole structure could enhance efficacy against resistant strains of Mycobacterium tuberculosis.
Mechanism of Action
The exact mechanism of action of 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, highlighting substituent variations and their implications:
Structural and Functional Differences
Substituent Effects
- This modification could prolong half-life in vivo.
- Chlorine (Position 3) : The electron-withdrawing chlorine atom may improve binding affinity to enzymatic targets like DAAO by inducing electrostatic interactions. In contrast, 2-chloro derivatives (e.g., CAS 332099-40-8) may exhibit altered regioselectivity in reactions .
- Methyl vs. Benzyl : Methyl-substituted analogs (e.g., 4-methyl derivative) have lower molecular weights and reduced steric hindrance, favoring synthetic accessibility but possibly diminishing target engagement .
Ring System Variations
- Thieno vs. Furo: Replacing the thiophene sulfur with oxygen (as in SUN) reduces ring aromaticity, which may alter electronic properties and metabolic stability.
Physicochemical Properties
| Property | 4-Benzyl-3-chloro Derivative | 4H-Thieno Base Compound | SUN (Furo Analog) |
|---|---|---|---|
| Molecular Weight | 292.76 | 167.18 | 167.12 |
| LogP (Predicted) | ~3.5 | ~1.2 | ~1.0 |
| Water Solubility | Low | Moderate | Moderate |
| Thermal Stability | High (aromatic substituents) | Moderate | Moderate |
Biological Activity
4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound belonging to the thieno[3,2-b]pyrrole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H10ClNO2S
- Molecular Weight : 283.75 g/mol
- CAS Number : 3482664
This compound features a thieno[3,2-b]pyrrole core, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
One of the prominent biological activities of thieno[3,2-b]pyrroles, including this compound, is their antimicrobial properties . Studies have shown that derivatives of thieno[3,2-b]pyrrole exhibit significant activity against various pathogens:
| Compound | Pathogen | Activity |
|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus | Significant inhibition observed |
| 4H-Furo [3,2-b]pyrrole derivatives | Various bacteria | Antimicrobial activity reported |
Anti-inflammatory and Analgesic Effects
Research indicates that some thieno[3,2-b]pyrrole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation and pain responses in experimental models:
| Study | Findings |
|---|---|
| Hemetsberger-Knittel et al. (2023) | Reported analgesic effects in animal models |
| Evaluation of thieno[3,2-b]pyrroles | Showed potential for anti-inflammatory activity |
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor , particularly against D-amino acid oxidase (DAO), which is relevant for treating schizophrenia. The inhibition profile suggests that modifications to the thieno[3,2-b]pyrrole structure can enhance its potency as an inhibitor:
Case Studies
- Study on Antimicrobial Activity : A study evaluated various thieno[3,2-b]pyrrole derivatives for their effectiveness against resistant bacterial strains. The results indicated that this compound exhibited a notable zone of inhibition against Staphylococcus aureus.
- Analgesic Activity Assessment : Another study focused on assessing the analgesic effects of thieno[3,2-b]pyrrole derivatives in rodent models. The results demonstrated that compounds with a benzyl substitution showed enhanced pain relief compared to non-substituted analogs.
Q & A
Q. Q1: What are the key synthetic routes for 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursor heterocycles. For example, analogous thienopyrrole derivatives are synthesized via condensation reactions between halogenated pyridines and thiophene derivatives under palladium or copper catalysis . Key parameters include solvent choice (e.g., DMF or toluene), temperature control (80–120°C), and stoichiometric ratios of reagents. Yields are optimized by adjusting catalyst loading (5–10 mol%) and reaction time (12–24 hours). Post-synthetic chlorination at the 3-position can be achieved using SOCl₂ or PCl₅, followed by benzylation via nucleophilic substitution .
Q. Q2: How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
Methodological Answer: Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group at C4, chloro at C3) and aromatic proton coupling patterns .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₄H₁₀ClNO₂S: 291.01 g/mol) and isotopic Cl patterns .
- X-ray crystallography : For resolving bond angles and confirming the fused thienopyrrole ring system, as demonstrated in analogous ethyl ester derivatives .
Advanced Research Questions
Q. Q3: How does the chloro substituent at C3 influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The C3-chloro group acts as a directing moiety in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. The chloro group’s electronegativity enhances oxidative addition kinetics but may sterically hinder bulky reagents. Comparative studies with non-chlorinated analogs show a 20–30% reduction in yield due to competing side reactions (e.g., dechlorination) .
Q. Q4: What strategies are effective for modulating solubility and bioavailability without altering core pharmacophores?
Methodological Answer:
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl or methyl esters) improves lipophilicity, as seen in ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives .
- Co-crystallization : Co-formers like L-proline enhance aqueous solubility by disrupting crystalline lattice energy .
- PEGylation : Attachment of polyethylene glycol (PEG) chains via amide linkages increases hydrodynamic radius, reducing renal clearance .
Q. Q5: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases. The thienopyrrole scaffold mimics purine rings, while the benzyl group occupies hydrophobic regions .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrogen bonds (e.g., carboxylic acid with Lys45 in PKA) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .
Data Contradiction and Validation
Q. Q6: Discrepancies in reported melting points for similar thienopyrrole derivatives—how to resolve these?
Methodological Answer:
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that depress melting points .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify metastable forms. For example, a 5°C/min heating rate distinguishes enantiotropic transitions .
- Inter-lab validation : Compare data with certified reference standards (e.g., NIST) or replicate conditions from literature (e.g., 287.5–293.5°C for trifluoromethyl analogs) .
Q. Q7: Conflicting SAR data on the benzyl group’s role in bioactivity—how to design follow-up experiments?
Methodological Answer:
- Isosteric replacement : Substitute benzyl with pyridylmethyl or cyclohexylmethyl to isolate electronic vs. steric effects .
- Free-Wilson analysis : Quantify contributions of substituents to activity using a matrix of 10–15 analogs .
- Crystallographic evidence : Resolve ligand-target co-crystals to directly observe binding interactions, as done for related benzothiazole-carboxylic acid inhibitors .
Stability and Storage
Q. Q8: What are the optimal storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to minimize thermal and photolytic degradation .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group (RH <30%) .
- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life >2 years if purity remains >95% by HPLC .
Biological Applications
Q. Q9: What in vitro assays are suitable for evaluating this compound’s potential as an anti-inflammatory agent?
Methodological Answer:
- COX-2 inhibition assay : Measure IC₅₀ using a fluorometric kit (e.g., Cayman Chemical) with celecoxib as a positive control .
- NF-κB luciferase reporter assay : Test inhibition of TNF-α-induced signaling in HEK293 cells .
- Cytokine profiling : Quantify IL-6 and IL-1β levels in LPS-stimulated macrophages via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
